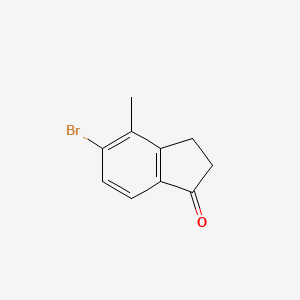
5-溴-4-甲基-2,3-二氢-1H-茚满-1-酮
描述
5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one is a derivative of 1-indanone . It has a molecular formula of C9H7BrO and a molecular weight of 211.055 .
Molecular Structure Analysis
The molecular structure of 5-bromo-4-methyl-2,3-dihydro-1H-inden-1-one consists of a bromine atom attached to the 5th carbon of the indanone ring structure . The 4th carbon of the ring is substituted with a methyl group .Physical And Chemical Properties Analysis
5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one is a solid at room temperature . More specific physical and chemical properties such as density, freezing point, and refractive index have been determined .科学研究应用
溴化合物的环境和毒理学研究
溴化化合物,如 2,4,6-三溴苯酚,被广泛生产,对环境具有各种影响。它们是溴化阻燃剂合成中的中间体,也可以作为这些物质的降解产物出现。此类化合物普遍存在于环境中,包括水体和食品中,这突出了它们在毒理学研究中的重要性。研究表明,由于它们的广泛存在和潜在的健康影响,需要更深入地了解它们的毒代动力学和毒力学 (Koch & Sures, 2018).
药理学和 DNA 甲基转移酶抑制剂
在药理学领域,DNA 甲基转移酶抑制剂,如 5-氮杂胞苷和 5-氮杂-2'-脱氧胞苷,表现出抑制过度甲基化的能力,从而恢复抑癌基因表达并在各种模型中表现出抗肿瘤作用。这些抑制剂在临床试验中显示出有希望的结果,特别是针对白血病活动,强调了溴化化合物和相关化合物在治疗恶性肿瘤中的治疗潜力 (Goffin & Eisenhauer, 2002).
合成和化学应用
溴化化合物也是合成化学的核心,是各种药品和化学品生产中的关键中间体。例如,2-氟-4-溴联苯的合成是制造抗炎和镇痛材料的关键中间体,这证明了溴化反应的效用和溴化中间体在药物合成中的战略重要性 (Qiu et al., 2009).
溴化阻燃剂的环境归宿
新型溴化阻燃剂 (NBFR) 在室内空气、灰尘、消费品和食品等各种基质中的环境归宿、存在和毒理学特征已得到广泛综述。这部分研究解决了 NBFR 的日益广泛的应用,并呼吁进一步研究它们的环境存在、降解和潜在健康风险。该综述强调了重大的知识空白以及全面监测和评估战略的必要性,以彻底了解这些化合物的影响 (Zuiderveen et al., 2020).
安全和危害
未来方向
作用机制
Target of Action
It is known that indole derivatives, which share a similar structure to 5-bromo-4-methyl-2,3-dihydro-1h-inden-1-one, have been found to bind with high affinity to multiple receptors . This suggests that 5-bromo-4-methyl-2,3-dihydro-1H-inden-1-one may also interact with various biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 5-bromo-4-methyl-2,3-dihydro-1H-inden-1-one may interact with its targets in a manner that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that 5-bromo-4-methyl-2,3-dihydro-1H-inden-1-one may influence multiple biochemical pathways and their downstream effects.
Pharmacokinetics
The molecular weight of 5-bromo-4-methyl-2,3-dihydro-1h-inden-1-one is 211055 , which is within the range generally considered favorable for oral bioavailability in drug design.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it is likely that the compound may exert diverse effects at the molecular and cellular levels.
生化分析
Biochemical Properties
5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain oxidoreductases, affecting their catalytic activity. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Cellular Effects
The effects of 5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that can alter cell proliferation and differentiation . Additionally, it impacts cellular metabolism by interacting with metabolic enzymes, thereby influencing the metabolic flux within cells .
Molecular Mechanism
At the molecular level, 5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme structure, affecting its activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of 5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of metabolites. These interactions can affect the overall metabolic flux and the levels of specific metabolites within cells. Understanding these pathways is crucial for elucidating the compound’s biochemical effects and potential therapeutic applications .
Transport and Distribution
The transport and distribution of 5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one within cells and tissues are essential for its activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may interact with binding proteins that influence its localization and accumulation. These interactions can affect the compound’s efficacy and its ability to reach its target sites .
Subcellular Localization
The subcellular localization of 5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one is critical for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular localization helps in elucidating its mechanism of action and potential therapeutic applications .
属性
IUPAC Name |
5-bromo-4-methyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c1-6-7-3-5-10(12)8(7)2-4-9(6)11/h2,4H,3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVCMJNAVNKSIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1CCC2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901263614 | |
| Record name | 5-Bromo-2,3-dihydro-4-methyl-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901263614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
903557-48-2 | |
| Record name | 5-Bromo-2,3-dihydro-4-methyl-1H-inden-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=903557-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2,3-dihydro-4-methyl-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901263614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-4-methyl-2,3-dihydro-1H-inden-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4aR,9aS)-4,4a,9,9a-Tetrahydroindeno[2,1-b][1,4]oxazin-3(2H)-one](/img/structure/B1444694.png)
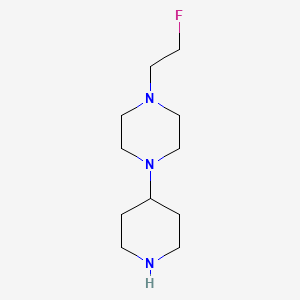
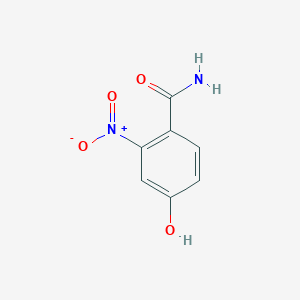
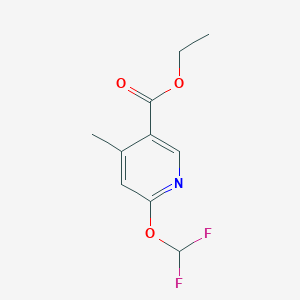
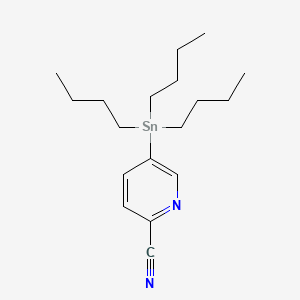
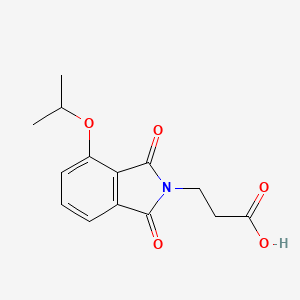
![3-([1,1'-Biphenyl]-4-yloxy)azetidine hydrochloride](/img/structure/B1444704.png)



![3-Bromo-5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1444712.png)
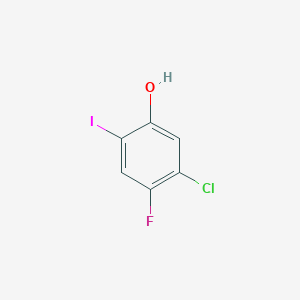
![6-Bromo-3-chloro-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester](/img/structure/B1444714.png)
